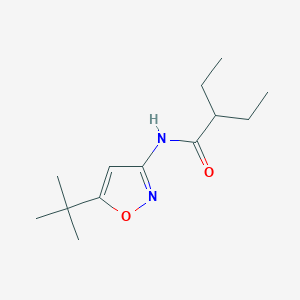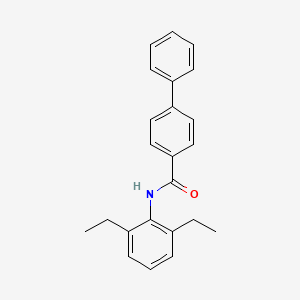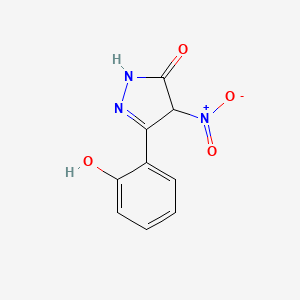![molecular formula C20H21NO6 B4938841 2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAA belongs to the class of compounds known as acrylic acids, which are characterized by a double bond between the carbon atoms in the carboxylic acid group and the adjacent carbon atom. In
Wirkmechanismus
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid exerts its effects through multiple mechanisms, including the inhibition of enzymes involved in cancer cell growth, the activation of signaling pathways involved in cell death, and the modulation of inflammatory pathways. This compound has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and transcription. By inhibiting these enzymes, this compound can prevent the growth and division of cancer cells. This compound has also been found to activate the p53 signaling pathway, which is involved in programmed cell death. This activation can induce apoptosis in cancer cells. Additionally, this compound has been found to modulate inflammatory pathways by reducing the production of inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In neuroprotection research, this compound has been found to protect neurons from damage and death, leading to improved cognitive and motor function. In inflammation research, this compound has been found to reduce inflammation and associated pain and swelling.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent effects in various applications. However, there are also some limitations to its use. This compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays. Additionally, the specific mechanisms of action of this compound are not yet fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the specific mechanisms of action of this compound in different applications, which could lead to the development of more targeted therapies. Additionally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its effects. Overall, this compound is a promising compound with significant potential for use in various fields of medicine.
Synthesemethoden
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid can be synthesized through a multi-step process starting with the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form 4-methylbenzylidene-3,4,5-trimethoxyaniline. This compound is then reacted with ethyl acetoacetate to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain following injury or disease. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in treating conditions such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(E)-2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-12-5-7-14(8-6-12)19(22)21-15(20(23)24)9-13-10-16(25-2)18(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,21,22)(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSURNOALWJSDB-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,4-dimethylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4938764.png)
![2-methoxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4938765.png)

![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4938787.png)
![3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)

![3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938807.png)


![2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4938828.png)
![N-(2,5-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4938835.png)
![4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4938842.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938858.png)

